Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a furan ring, a pyridazine ring, and a piperidine ring, all connected through a piperazine linker
Mechanism of Action
Target of action
The compound seems to be related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Therefore, the primary target could be Mycobacterium tuberculosis H37Ra.
Mode of action
The related compounds were found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical pathways
The related compounds were found to inhibit the growth of mycobacterium tuberculosis h37ra .
Result of action
The related compounds were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and were found to be non-toxic to human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Linking the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Final Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing high-throughput screening for catalyst optimization, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines, depending on the reducing agent and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor binding studies. Its structure suggests it could interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate could be explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate
- Ethyl 4-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with pyridine or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
ethyl 4-[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-2-29-21(28)25-12-10-24(11-13-25)20(27)16-5-3-9-26(15-16)19-8-7-17(22-23-19)18-6-4-14-30-18/h4,6-8,14,16H,2-3,5,9-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPFPZNNAYJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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